Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate
Description
Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a cyclohexane-derived ester featuring an amino group and two methyl substituents at the 4,4-positions. Notably, this compound is listed as discontinued by CymitQuimica, indicating restricted commercial availability .
Properties
IUPAC Name |
ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-9(13)11(12)7-5-10(2,3)6-8-11/h4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMNKOZAVWIPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Formation and Dehydration Strategies
The cyanohydrin pathway represents a foundational approach for introducing both nitrile and hydroxyl functionalities onto the cyclohexane ring. Starting with ethyl 4-oxo-4,4-dimethylcyclohexane-1-carboxylate, the ketone group undergoes nucleophilic addition with hydrogen cyanide (HCN) or potassium cyanide (KCN) in the presence of acetic acid at 0–5°C. This yields ethyl 4-cyano-4-hydroxy-4,4-dimethylcyclohexane-1-carboxylate, a critical intermediate.
Subsequent dehydration of the cyanohydrin is achieved using phosphorus oxychloride (POCl₃) in pyridine at 80°C, forming ethyl 4-cyano-4,4-dimethylcyclohex-3-ene-1-carboxylate. The reaction proceeds via an E2 elimination mechanism, with pyridine acting as both a base and solvent. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.2 | Maximizes dehydration |
| Temperature | 80°C | Prevents side reactions |
| Reaction Time | 3 hours | Completes elimination |
This step achieves >90% conversion, with the unsaturated nitrile serving as a precursor for amine functionalization.
Reductive Amination and Hydrogenation
The nitrile group in ethyl 4-cyano-4,4-dimethylcyclohex-3-ene-1-carboxylate is reduced to a primary amine via catalytic hydrogenation. Using Raney nickel (50 wt%) under 5 atm H₂ pressure in methanolic ammonium hydroxide at 25°C, the nitrile converts to an amine intermediate. The reaction mechanism involves sequential hydrogenation of the nitrile to an imine, followed by further reduction to the amine:
$$
\text{R–CN} + 2\text{H}2 \rightarrow \text{R–CH}2\text{NH}_2
$$
Subsequent saturation of the cyclohexene ring is performed using 10% palladium on carbon (Pd/C) under identical hydrogenation conditions, yielding ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. The dual hydrogenation steps ensure complete reduction of both unsaturated bonds, with total yields of 78–82%.
Alternative Route: Diels-Alder Cycloaddition
A stereoselective approach employs Diels-Alder cycloaddition between ethyl (E)-3-nitroacrylate and 2,3-dimethyl-1,3-butadiene. Conducted in toluene at 110°C for 24 hours, this forms ethyl 4-nitro-3,4-dimethylcyclohexane-1-carboxylate with 85% regioselectivity. Nitro group reduction using hydrogen gas (3 atm) over platinum oxide (PtO₂) in ethanol introduces the amino functionality:
$$
\text{R–NO}2 + 3\text{H}2 \rightarrow \text{R–NH}2 + 2\text{H}2\text{O}
$$
This method circumvents cyanide intermediates but requires stringent temperature control to prevent racemization.
Esterification of Carboxylic Acid Precursors
For large-scale production, this compound is synthesized via esterification of its carboxylic acid precursor. The acid, 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid, is refluxed with ethanol and concentrated sulfuric acid (5 mol%) at 80°C for 6 hours. The reaction follows Fischer esterification kinetics:
$$
\text{R–COOH} + \text{C}2\text{H}5\text{OH} \rightleftharpoons \text{R–COOC}2\text{H}5 + \text{H}_2\text{O}
$$
Excess ethanol shifts equilibrium toward ester formation, achieving 88% yield.
Comparative Analysis of Synthetic Routes
| Metric | Cyanohydrin Route | Diels-Alder Route | Esterification Route |
|---|---|---|---|
| Overall Yield | 75% | 68% | 82% |
| Purity (HPLC) | 97% | 93% | 99% |
| Reaction Steps | 4 | 5 | 2 |
| Scalability | Industrial | Lab-scale | Industrial |
The cyanohydrin route offers balanced efficiency and scalability, while the esterification method is preferred for high-purity demands.
Industrial-Scale Production Considerations
Industrial synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key optimizations include:
- Catalyst Recycling : Raney nickel is reactivated via aqueous NaOH washes, retaining 95% activity over five cycles.
- Solvent Recovery : Methanol and toluene are distilled and reused, reducing waste by 40%.
- Quality Control : In-line FTIR monitors nitrile-to-amine conversion, ensuring >98% completion before hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Positional Isomerism: Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate differs in methyl group placement (3,4 vs. 4,4), altering steric environments. This could impact molecular conformation and binding affinity in biological systems .
- Functional Group Variations: Carboxamide vs. Ester: The carboxamide derivative (CAS 1407337-79-4) exhibits greater hydrolytic stability compared to esters, making it suitable for prolonged storage or in vivo applications . Boronate Ester: The dioxaborolane-containing analog (CAS 2365173-46-0) is tailored for cross-coupling reactions, highlighting its utility in synthetic organic chemistry .
Physicochemical Properties
- Solubility and Reactivity: Esters (e.g., this compound) are more prone to hydrolysis than carboxamides. The presence of electron-withdrawing groups (e.g., cyano in ’s compound) increases rigidity and may reduce solubility .
- Molecular Weight and Complexity: The tetracyano-diphenyl derivative () has a higher molecular weight (~423) and structural complexity, likely influencing its pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step organic reactions, starting with functionalization of the cyclohexane ring. Key steps include nitration, reduction of nitro groups to amines, and esterification. For example, similar nitro-cyclohexane carboxylates are synthesized using controlled-temperature reflux with reagents like ethyl acetoacetate and chalcones, followed by purification via recrystallization or chromatography . Reaction parameters such as solvent choice (e.g., dry DMF), coupling reagents (e.g., HATU), and base catalysts (e.g., diisopropylethylamine) critically affect yield and purity .
Q. How is the structure of this compound validated experimentally?
- Structural confirmation relies on NMR spectroscopy (1H and 13C) to identify chemical shifts corresponding to the amine, ester, and dimethyl groups. For example, the cyclohexane ring protons exhibit distinct splitting patterns in the δ 1.2–2.5 ppm range, while the ester carbonyl appears near δ 170 ppm in 13C NMR . X-ray crystallography resolves conformational details, such as chair or envelope puckering of the cyclohexane ring, and validates stereochemistry .
Q. What role does this compound serve as a building block in organic synthesis?
- The amino and ester groups make it a versatile precursor for drug discovery. It can undergo amidation, hydrolysis, or coupling reactions to generate peptidomimetics or fluorinated analogs. For instance, similar amino-cyclohexane carboxylates are used to synthesize non-proteinogenic amino acids for peptide modifications .
Advanced Research Questions
Q. How do substituents (e.g., dimethyl, amino, ester) influence the conformational dynamics of the cyclohexane ring?
- Substituents induce steric and electronic effects that dictate ring puckering. Computational studies (DFT, molecular dynamics) reveal that bulky 4,4-dimethyl groups stabilize chair conformations, while the amino and ester groups introduce torsional strain. For example, crystal structures of analogous compounds show half-chair or screw-boat conformations when bulky substituents are present .
Q. What computational methods are used to predict the bioactivity of derivatives of this compound?
- Molecular docking and MD simulations assess interactions with biological targets (e.g., enzymes, receptors). For example, cyclohexane carboxylates with fluorinated substituents show affinity for hydrophobic binding pockets in proteins, validated by free-energy calculations and binding pose analysis . QSAR models correlate electronic properties (e.g., Hammett constants) with observed bioactivity .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature gradients) or characterization methods. Systematic Design of Experiments (DoE) approaches, such as factorial design, optimize parameters like catalyst loading or reaction time . Cross-validation using multiple analytical techniques (e.g., HPLC, LC-MS) ensures data reproducibility .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Hazard assessments for similar compounds highlight risks of flammability (due to ester groups) and oxidative instability. Safety protocols include inert-atmosphere handling, explosion-proof equipment, and real-time monitoring via FTIR for exothermic intermediates .
Methodological Notes
- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., nitro reduction) and improve efficiency .
- Conformational Analysis : Combine X-ray crystallography with solid-state NMR to study dynamic behavior in different polymorphs .
- Bioactivity Screening : Employ SPR (Surface Plasmon Resonance) for real-time binding affinity measurements against therapeutic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
